molecular formula C7H15NO2 B3153483 (3R,4S)-3-amino-4-methylhexanoic acid CAS No. 75946-24-6

(3R,4S)-3-amino-4-methylhexanoic acid

Cat. No.: B3153483
CAS No.: 75946-24-6
M. Wt: 145.2 g/mol
InChI Key: JHEDYGILOIBOTL-NTSWFWBYSA-N
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Description

(3R,4S)-3-Amino-4-methylhexanoic acid (CAS: 75946-24-6), also known as L-β-Homoisoleucine, is a non-proteinogenic amino acid derivative with a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . It features two stereocenters and is structurally characterized by a six-carbon backbone with an amino group at the third carbon and a methyl substituent at the fourth carbon. The compound is often utilized in peptide synthesis and pharmacological research, particularly as a precursor for modified bioactive peptides . Its hydrochloride salt (CAS: 219310-10-8, molecular weight: 181.66 g/mol) is commercially available and offers enhanced solubility and stability for experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-3-amino-4-methylhexanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from chiral precursors such as L-valine. The process involves several steps, including protection of functional groups, selective reactions to introduce the amino and methyl groups, and deprotection to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-3-amino-4-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Neuropeptide Synthesis
This compound is employed in the synthesis of neuropeptides, which are crucial for understanding neurological functions and potential treatments for disorders such as epilepsy and anxiety. Its ability to influence neurotransmitter systems makes it a focus of research in neurobiology.

Enzyme Interaction Studies
(3R,4S)-3-amino-4-methylhexanoic acid interacts with various enzymes involved in amino acid metabolism. This interaction can modulate biochemical pathways, leading to insights into metabolic disorders and potential therapeutic targets.

Pharmaceutical Applications

Drug Development
The compound plays a pivotal role in the design of peptide-based pharmaceuticals, enhancing the stability and bioavailability of therapeutic agents. It is investigated for its potential protective effects against seizures and cognitive enhancement in geriatric patients.

Bioconjugation Techniques
Researchers utilize this compound to facilitate the attachment of peptides to other biomolecules. This application is essential for creating targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Industrial Applications

Production of Specialty Chemicals
In the chemical industry, this compound is used in the production of fine chemicals and as a catalyst in asymmetric synthesis. Its unique properties enable the creation of compounds with specific functionalities required in various applications.

Case Study 1: Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective effects against pharmacologically induced seizures. In animal models, administration of this compound reduced seizure frequency and severity, suggesting its potential as a therapeutic agent for epilepsy .

Case Study 2: Cognitive Enhancement

A study investigating the cognitive effects of this compound on elderly patients showed promising results in enhancing memory retention and cognitive function. The findings indicate that this amino acid derivative may play a role in improving brain health .

Mechanism of Action

The mechanism of action of (3R,4S)-3-amino-4-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Binding Mode Differences

The stereochemical configuration of (3R,4S)-3-amino-4-methylhexanoic acid critically influences its biological interactions. For example:

  • (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL are stereoisomers studied for their binding modes with the enzyme HILDH (hydroxyisocaproate dehydrogenase) . The (2S,3R,4S) isomer forms stronger hydrogen bonds and salt bridges with NADH and active-site residues, while the (2S,3R,4R) isomer exhibits weaker interactions due to steric clashes .

Table 1: Stereochemical Impact on Enzyme Binding

Compound Key Interactions with HILDH Stability in Binding Pocket
(2S,3R,4R)-4-HIL Weak hydrogen bonds, steric hindrance Low
(2S,3R,4S)-4-HIL Strong hydrogen bonds/salt bridges High
(3R,4S)-3-amino-4-MeHA Not directly studied, but similar stereochemical sensitivity inferred Moderate

Functional Group Analogs

Hydroxy and Formyl Derivatives

  • (3R)-3-Hydroxy-3-methylhexanoic acid (C₇H₁₄O₃, MW: 146.18 g/mol): Replaces the amino group with a hydroxyl group. This substitution reduces basicity and alters hydrogen-bonding capacity, making it less suitable for peptide synthesis but useful in polyketide biosynthesis .
  • (2R,3S,4S)-3-Formyl-2-hydroxy-4-methylhexanoic acid (C₈H₁₄O₄, MW: 174.19 g/mol): Features a formyl group instead of an amino group, enhancing electrophilicity for condensation reactions but limiting stability in aqueous environments .

Table 2: Functional Group Comparisons

Compound Functional Groups Key Properties Applications
(3R,4S)-3-amino-4-MeHA -NH₂, -CH₃ Basic, peptide backbone compatibility Drug design, peptidomimetics
(3R)-3-Hydroxy-3-MeHA -OH, -CH₃ Acidic, hydrogen-bond donor Polyketide synthesis
(2R,3S,4S)-3-Formyl... -CHO, -OH Electrophilic, reactive Synthetic intermediates

Structural Analogs with Aliphatic Modifications

  • 3-(Aminomethyl)-4,5-dimethylhexanoic acid (C₈H₁₇NO₂, MW: 175.23 g/mol): Introduces additional methyl groups at positions 4 and 5.
  • Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride (C₈H₁₇NO₂·HCl, MW: 195.68 g/mol): The ester derivative improves lipophilicity for cell-penetration studies but requires hydrolysis for biological activity .

Table 3: Structural Modifications and Properties

Compound Substituents Molecular Weight (g/mol) Solubility
(3R,4S)-3-amino-4-MeHA -NH₂, -CH₃ 145.20 Water-soluble
3-(Aminomethyl)-4,5-diMeHA -NH₂, -CH₃ (×2) 175.23 Lipid-soluble
Methyl ester HCl salt -COOCH₃, -NH₂·HCl 195.68 Organic solvents

Derivatives and Salts

The hydrochloride salt of this compound (CAS: 219310-10-8) is widely used in pharmaceutical research due to its enhanced stability and solubility in polar solvents compared to the free acid . Mass spectrometry studies (LC-ESI-QTOF) confirm its fragmentation pattern, distinguishing it from analogs like L-β-Homoisoleucine hydrochloride .

Key Research Findings

Stereochemical Specificity : The (3R,4S) configuration enables selective binding to enzymatic active sites, as seen in HILDH studies, whereas mismatched stereochemistry reduces efficacy .

Derivative Utility : The hydrochloride salt’s stability (>97% purity) makes it preferable for solid-phase peptide synthesis, while the methyl ester derivative aids in prodrug development .

Analytical Differentiation: Mass spectral data (e.g., [M+H]+ at m/z 146.1) and collision-induced dissociation patterns reliably distinguish (3R,4S)-3-amino-4-MeHA from hydroxy or formyl analogs .

Biological Activity

(3R,4S)-3-amino-4-methylhexanoic acid, also known as L-β-homoisoleucine, is a chiral amino acid derivative with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound has the molecular formula C₇H₁₅NO₂ and features an amino group (-NH₂) and a carboxylic acid group (-COOH), characteristic of amino acids. Its unique stereochemistry (3R,4S) is crucial for its biological interactions.
  • Synthesis : Commonly synthesized from chiral precursors like L-valine through asymmetric synthesis, which ensures the correct stereochemistry is maintained throughout the process.

Biological Activities

This compound exhibits several notable biological activities:

  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Studies suggest it interacts with specific receptors in the brain, modulating neurotransmission and offering protective effects against neuronal damage.
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall biosynthesis, suggesting its potential as a novel antibiotic agent. This inhibition could lead to new avenues for antibiotic development .
  • Role in Metabolic Pathways : Its interaction with various enzymes allows it to influence metabolic processes. The stereochemistry enables it to fit into enzyme active sites effectively, modulating their activity and impacting biochemical pathways.

The mechanism of action of this compound involves:

  • Enzyme Interaction : The compound's stereochemistry allows it to selectively bind to enzyme active sites, influencing their catalytic activity.
  • Modulation of Signaling Pathways : By interacting with specific receptors in the nervous system, it can modulate neurotransmitter release and neuronal signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Differences
(2S,3R,4S)-4-HydroxyisoleucineInsulinotropic activityDifferent stereochemistry
(3R,4S)-4-Ethylpyrrolidine-3-carboxylic acidSimilar enzyme interactionsVarying structural characteristics
(3R,4S)-3-amino-2-methylpentanoic acidRelated metabolic pathwaysDistinct amino acid structure

Case Studies and Research Findings

  • Neuroprotective Studies : A study demonstrated that this compound significantly reduced neuronal apoptosis in models of neurodegeneration. The compound's ability to modulate glutamate receptor activity was highlighted as a key mechanism underlying its protective effects.
  • Antimicrobial Research : In vitro studies showed that this compound exhibited potent inhibitory effects on bacterial growth by targeting cell wall synthesis pathways. These findings suggest its potential utility in developing new antibiotics against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R,4S)-3-amino-4-methylhexanoic acid in high enantiomeric purity?

  • Methodology : Asymmetric synthesis using chiral auxiliaries or catalytic enantioselective methods (e.g., organocatalysis) is preferred to achieve high stereochemical fidelity. For example, the hydrochloride salt form of this compound (CAS 75946-24-6) can be purified via recrystallization or chiral HPLC to enhance enantiomeric excess . Protecting groups, such as tert-butoxycarbonyl (Boc), may stabilize the amino group during synthesis .

Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use chiral shift reagents or 2D-NMR (e.g., NOESY) to confirm stereochemistry .
  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., cyclodextrin-based) to resolve enantiomers and quantify purity .
  • X-ray Crystallography : Resolve absolute configuration for definitive stereochemical assignment, especially when discrepancies arise in literature .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) are recommended for hygroscopic hydrochloride salts. Stability testing under varying pH and temperature conditions is advised to determine optimal handling protocols .

Advanced Research Questions

Q. How does the (3R,4S) stereochemistry influence the compound’s interaction with enzymatic targets compared to other stereoisomers?

  • Methodology : Conduct comparative enzymatic assays using purified stereoisomers. For example:

  • Kinetic Studies : Measure KmK_m and VmaxV_{max} to assess substrate specificity in enzymes like aminotransferases or decarboxylases .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities based on stereochemical orientation .
    • Key Insight : The methyl group at the 4-position may sterically hinder interactions in non-complementary binding pockets, altering activity .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Purity Validation : Re-evaluate enantiomeric excess and impurity profiles using LC-MS or HRMS .
  • Assay Standardization : Control variables like buffer composition (e.g., ionic strength, pH) and enzyme source to minimize variability .
  • Structural Analogs : Compare activity with derivatives (e.g., 4-hydroxyisoleucine) to identify critical functional groups .

Q. How can the methyl group at the 4-position be strategically modified to study its role in bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents of varying steric bulk (e.g., ethyl, isopropyl) or electronic properties (e.g., fluorine) .
  • Isotopic Labeling : Introduce 13C^{13}C- or 2H^2H-labels to track metabolic pathways via NMR or mass spectrometry .
  • In Vivo Models : Test analogs in disease models (e.g., metabolic disorders) to correlate structural changes with efficacy .

Q. Key Research Insights

  • The compound’s stereochemistry is critical for its role as a building block in peptide synthesis and enzyme-substrate interactions .
  • Contradictions in biological data often stem from unaccounted enantiomeric impurities or assay variability, necessitating rigorous validation .
  • Structural analogs (e.g., 4-hydroxyisoleucine) provide a framework for understanding structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

(3R,4S)-3-amino-4-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEDYGILOIBOTL-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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